Cas no 56175-44-1 (1H-Inden-2-ol,2,3-dihydro-1-methoxy-, (1R,2S)-rel-)

1H-Inden-2-ol,2,3-dihydro-1-methoxy-, (1R,2S)-rel- structure
56175-44-1 structure
Product Name:1H-Inden-2-ol,2,3-dihydro-1-methoxy-, (1R,2S)-rel-
CAS No:56175-44-1
MF:C10H12O2
MW:164.201083183289
CID:369647
PubChem ID:143339
Update Time:2025-04-19

1H-Inden-2-ol,2,3-dihydro-1-methoxy-, (1R,2S)-rel- Chemical and Physical Properties

Names and Identifiers

    • 1H-Inden-2-ol,2,3-dihydro-1-methoxy-, (1R,2S)-rel-
    • 1-METHOXY-2-INDANOL
    • 1-Methoxy-indanol-2
    • 4-methoxy-cyclohexanol
    • anti-1-chloro-2-methoxycyclohexane
    • Cyclohexane,1-chloro-2-methoxy-,trans
    • trans-1-Chlor-2-methoxycyclohexan
    • trans-1-chloro-2-methoxycyclohexane
    • trans-1-methoxy-2-chlorocyclohexane
    • trans-1-methoxy-2-hydroxyindan
    • trans-1-methoxy-2-indanol
    • trans-1-methoxy-indan-2-ol
    • trans-2-Methoxy-cyclohexylchlorid
    • trans-4-methoxy-cyclohexanol
    • 2,3-Dihydro-1-methoxy-1H-inden-2-ol
    • ZHWPZRVYPHGXSF-UHFFFAOYSA-
    • 1-Methoxyindan-2-ol
    • InChI=1/C10H12O2/c1-12-10-8-5-3-2-4-7(8)6-9(10)11/h2-5,9-11H,6H2,1H3
    • NS00064604
    • 1-methoxy-2,3-dihydro-1H-inden-2-ol
    • 1H-Inden-2-ol, 2,3-dihydro-1-methoxy-, cis-
    • 1H-Inden-2-ol, 2,3-dihydro-1-methoxy-
    • 2-Indanol, 1-methoxy-
    • 56175-44-1
    • EINECS 275-901-7
    • SCHEMBL5873471
    • DTXSID90971558
    • 71720-52-0
    • FT-0608002
    • 1-Methoxy-2-indanol #
    • VN6E84YC8W
    • Inchi: 1S/C10H12O2/c1-12-10-8-5-3-2-4-7(8)6-9(10)11/h2-5,9-11H,6H2,1H3
    • InChI Key: ZHWPZRVYPHGXSF-UHFFFAOYSA-N
    • SMILES: O(C)C1C2C=CC=CC=2CC1O

Computed Properties

  • Exact Mass: 164.08400
  • Monoisotopic Mass: 164.084
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 29.5Ų

Experimental Properties

  • Density: 1.128 g/mL at 25 °C(lit.)
  • Boiling Point: 146-148 °C/11 mmHg(lit.)
  • Flash Point: 113 °C
  • Refractive Index: n20/D 1.548(lit.)
  • PSA: 29.46000
  • LogP: 1.29110

1H-Inden-2-ol,2,3-dihydro-1-methoxy-, (1R,2S)-rel- Security Information

  • Safety Instruction: S26-S37/39
  • Hazardous Material Identification: Xn
  • Safety Term:S26;S37/39
  • Risk Phrases:R21/22

1H-Inden-2-ol,2,3-dihydro-1-methoxy-, (1R,2S)-rel- Pricemore >>

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